molecular formula C12H16ClN3O4S B11078909 1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine

1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B11078909
M. Wt: 333.79 g/mol
InChI Key: CHTSOWAARCPADO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine typically involves the reaction of 2-chloro-6-nitroaniline with ethylsulfonyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (sodium borohydride), and solvents (methanol, ethanol).

    Oxidation: Hydrogen peroxide, peracids, and solvents (acetic acid, dichloromethane).

Major Products Formed

    Substitution: Products with the chloro group replaced by the nucleophile.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-nitrophenyl)-4-(ethylsulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3O4S

Molecular Weight

333.79 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-ethylsulfonylpiperazine

InChI

InChI=1S/C12H16ClN3O4S/c1-2-21(19,20)15-8-6-14(7-9-15)12-10(13)4-3-5-11(12)16(17)18/h3-5H,2,6-9H2,1H3

InChI Key

CHTSOWAARCPADO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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